Product packaging for 2,5-Dichloropyrido[4,3-D]pyrimidine(Cat. No.:)

2,5-Dichloropyrido[4,3-D]pyrimidine

Cat. No.: B14044407
M. Wt: 200.02 g/mol
InChI Key: ZFRVQOBECGHDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dichloropyrido[4,3-D]pyrimidine is a versatile bicyclic heterocyclic compound with the molecular formula C7H3Cl2N3 . This structure is part of the pyridopyrimidine family, a class of nitrogen-containing scaffolds recognized as privileged structures in medicinal chemistry due to their ability to act as ligands for a diverse range of biological receptors . Pyridopyrimidines, in general, are associated with a broad spectrum of biological activities, including significant potential as anticancer agents, treatments for central nervous system (CNS) disorders, and antiviral agents . The specific isomeric framework of the pyrido[4,3-d]pyrimidine core is an underexplored chemotype that has been identified as a promising scaffold for the development of novel CXCR2 antagonists, which are a promising therapeutic strategy for treating inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . The two chlorine atoms on the core structure serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications such as the synthesis of targeted molecular libraries and the exploration of new pharmacological inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B14044407 2,5-Dichloropyrido[4,3-D]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-3-11-7(9)12-5(4)1-2-10-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVQOBECGHDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CN=C(N=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloropyrido 4,3 D Pyrimidine and Analogous Halogenated Pyrido 4,3 D Pyrimidines

Strategies for Constructing the Pyrido[4,3-D]pyrimidine (B1258125) Core

The formation of the fundamental pyrido[4,3-d]pyrimidine structure can be accomplished through various synthetic routes, including cyclocondensation reactions, multi-component reactions, and ring fusion strategies. rsc.orgresearchgate.net

Cyclocondensation Reactions in Pyrido[4,3-D]pyrimidine Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrido[4,3-d]pyrimidines. These reactions typically involve the intramolecular or intermolecular condensation of appropriately substituted pyridine (B92270) or pyrimidine (B1678525) precursors to form the fused bicyclic system. For instance, derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) have been utilized as starting materials for more complex structures. rsc.orgresearchgate.net The reaction pathways often involve the formation of an amide or a related functional group, followed by a cyclization step to yield the desired heterocyclic core. rsc.org

Multi-component Reactions in Pyrido[4,3-D]pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[4,3-d]pyrimidines in a single step from three or more starting materials. researchgate.netnih.gov This strategy avoids the need for isolating intermediates, thereby saving time and resources. nih.govrawdatalibrary.net Various MCRs have been developed that lead to the formation of the pyrido[4,3-d]pyrimidine ring system. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. rsc.orgnih.gov The versatility of MCRs allows for the generation of a diverse range of substituted pyrido[4,3-d]pyrimidines by varying the initial components. orgchemres.org

Ring Fusion Approaches: Pyridine to Preformed Pyrimidine

One common strategy for constructing the pyrido[4,3-d]pyrimidine core involves building the pyridine ring onto a pre-existing, suitably functionalized pyrimidine ring. rsc.orgresearchgate.netjocpr.com This approach typically utilizes a 4-aminopyrimidine (B60600) derivative as the starting material. The pyridine ring can then be formed by reacting the aminopyrimidine with a three-carbon or a two-carbon synthon. For example, 6-aminouracil (B15529) and its derivatives have been successfully converted into pyrido[2,3-d]pyrimidines, a related isomer, through reactions with various reagents. jocpr.com

Ring Fusion Approaches: Pyrimidine to Preformed Pyridine

Conversely, the pyrimidine ring can be constructed onto a preformed pyridine ring. This method starts with a pyridine derivative bearing appropriate functional groups at the 3- and 4-positions that can undergo cyclization with a one-carbon or a three-atom fragment to form the pyrimidine ring. While less commonly discussed in the provided context for the [4,3-d] isomer, this general synthetic principle is a valid approach in heterocyclic chemistry.

Introduction of Halogen Functionality in Pyrido[4,3-D]pyrimidine Systems

The introduction of halogen atoms, particularly chlorine, into the pyrido[4,3-d]pyrimidine scaffold is a critical step in the synthesis of compounds like 2,5-Dichloropyrido[4,3-d]pyrimidine. Halogenated heterocycles are valuable intermediates for further functionalization through cross-coupling reactions. rsc.orgnih.gov

Regioselective Halogenation Techniques for Pyrido[4,3-D]pyrimidines

Achieving regioselective halogenation is crucial to obtain the desired isomer. Direct chlorination of the corresponding dihydroxy-pyrido[4,3-d]pyrimidine using reagents like phosphorus oxychloride can be a challenging process, sometimes leading to degradation of the pyrimidine ring. google.com However, specific conditions and reagents can facilitate this transformation. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, an efficient and mild method for regioselective C3 halogenation has been developed using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. rsc.org This suggests that similar modern methodologies could be applied to the pyrido[4,3-d]pyrimidine system to achieve selective halogenation. The use of N-oxides can also direct halogenation to specific positions, as seen in the regioselective halogenation of pyridine N-oxide to yield 2-halo-substituted pyridines. nih.gov

For the synthesis of this compound, a synthetic pathway starting from 2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-ol could be envisioned. The hydroxyl group can be converted to a chloro substituent, and the methylsulfanyl group can be replaced by a chlorine atom in subsequent steps. A recent study detailed the synthesis of various 2,5-substituted pyrido[4,3-d]pyrimidines, starting from 2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-ol, which was then O-benzylated. orientjchem.org While this particular study did not focus on chlorination at the 2- and 5-positions, the starting material represents a key intermediate for such transformations.

Compound NameCAS NumberMolecular Formula
This compound1070897-33-0C₇H₃Cl₂N₃
2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-olNot AvailableC₈H₇N₃OS
5-(4-Methoxy-benzyloxy)-2-methylsulfanyl-pyrido[4,3-d]pyrimidineNot AvailableC₁₆H₁₅N₃O₂S
5-[(4-Fluorophenyl)methoxy]-2-(methylsulfanyl)pyrido[4,3-d]pyrimidineNot AvailableC₁₅H₁₂FN₃OS
5-[(4-Chlorophenyl)methoxy]-2-(methylsulfanyl)pyrido[4,3-d]pyrimidineNot AvailableC₁₅H₁₂ClN₃OS
2-(Methylsulfanyl)-5-[(4-nitrophenyl)methoxy]pyrido[4,3-d]pyrimidineNot AvailableC₁₅H₁₂N₄O₃S
6-Aminouracil873-83-6C₄H₅N₃O₂
Phosphorus oxychloride10025-87-3Cl₃OP
Potassium halideNot AvailableKX
Pyridine N-oxide694-59-7C₅H₅NO
2,5-Diamino-4,6-dihydroxypyrimidine56-06-4C₄H₆N₄O₂
Guanidine nitrate506-93-4CH₆N₄O₃
Ethoxymethylenemalononitrile123-06-8C₆H₅N₂O
4-Aminopyrimidine4595-62-4C₄H₅N₃

Chlorination Methods for Dihalogenated Pyrido[4,3-d]pyrimidine Precursors

The most prevalent strategy for the synthesis of dichlorinated pyrido[4,3-d]pyrimidines and their analogs involves the direct chlorination of the corresponding dihydroxy or dione (B5365651) precursors. These precursors, such as pyrido[4,3-d]pyrimidine-2,5-diones, are treated with potent chlorinating agents to replace the hydroxyl or oxo groups with chlorine atoms.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. nih.govclockss.org The reaction typically requires heating the substrate in excess POCl₃, often in the presence of a tertiary amine or a catalytic amount of dimethylformamide (DMF). chemicalbook.com For instance, the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine, an analogous heterocyclic system, is achieved by heating the corresponding thieno[3,2-d]pyrimidine-2,4-diol with POCl₃ and DMF at 120°C. chemicalbook.com Similarly, chloropyrido[4,3-d]pyrimidine derivatives have been successfully obtained from thioxopyrimidine precursors using POCl₃. clockss.org

A more contemporary and efficient method involves performing the chlorination under solvent-free conditions in a sealed reactor. This approach allows for the use of equimolar amounts of POCl₃ with a base like pyridine, significantly reducing waste. The reaction proceeds at high temperatures (140–160°C) for a short duration, offering high yields and suitability for large-scale preparations. mdpi.com Alternative chlorinating agents such as phosgene (B1210022) (COCl₂) have also been utilized, particularly in industrial processes, often catalyzed by quaternary ammonium (B1175870) salts. google.comgoogle.com

MethodPrecursorReagent(s)ConditionsKey Advantages
Classical Chlorination Pyrido[4,3-d]pyrimidine-dionesExcess POCl₃, DMF (cat.)Reflux/Heat (e.g., 120°C)Well-established method
Solvent-Free Chlorination Hydroxylated heterocyclesEquimolar POCl₃, PyridineSealed reactor, 140–160°C, 2hHigh yield, reduced waste, scalable mdpi.com
Phosgene-Based Chlorination DihydroxypyrimidinesCOCl₂, Catalyst (e.g., Quaternary Ammonium Salt)Heat (e.g., 105-110°C)Applicable to industrial scale google.com

Green Chemistry Approaches in Halogenated Pyrido[4,3-d]pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and more efficient reaction conditions.

Heterogeneous nano-catalysts have emerged as a powerful tool in green organic synthesis due to their high activity, selectivity, and ease of recovery and reuse. For the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues, a highly efficient method utilizes a palladium-on-mesoporous silica (B1680970) (Pd/SBA-15) nanocatalyst. researchgate.netarkat-usa.org This reaction involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoates in water, an environmentally benign solvent. researchgate.netarkat-usa.org The catalyst demonstrates excellent reusability and facilitates the reaction to proceed in good to excellent yields. researchgate.netarkat-usa.org

Other nano-catalytic systems, while not specific to the pyrido[4,3-d]pyrimidine core, highlight the versatility of this approach for related heterocycles. For example, nano-NiZr₄(PO₄)₆ has been effectively used as a robust and retrievable heterogeneous catalyst for the synthesis of pyrimidines in ethanol (B145695) under reflux conditions. nanochemres.org Similarly, magnetic nanoparticles functionalized with catalytic moieties offer the significant advantage of easy separation from the reaction mixture using an external magnet, further enhancing the sustainability of the process. nih.gov

CatalystReaction TypeSolventKey Advantages
Pd/SBA-15 Condensation for Pyrido[2,3-d]pyrimidinesWaterEnvironmentally friendly, reusable catalyst, good to excellent yields researchgate.netarkat-usa.org
Nano-NiZr₄(PO₄)₆ Multicomponent synthesis of pyrimidinesEthanolReusable catalyst, high yields, short reaction times nanochemres.org
Fe₃O₄@SiO₂@THPP Multicomponent synthesis of pyranopyrazolesEthanolMagnetic recovery, high yields, excellent reusability nih.gov

Eliminating volatile organic solvents is a cornerstone of green chemistry. Several synthetic strategies for pyrido[4,3-d]pyrimidines and related compounds have been developed to operate under solvent-free or neat conditions, often aided by microwave irradiation.

A notable example is the microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction. lookchem.com In this one-pot, three-component reaction, an aldehyde, an amine, and a pyrimidine-based diene are irradiated with microwaves to produce dihydropyrido[4,3-d]pyrimidine derivatives in excellent yields and with very short reaction times. lookchem.com This method offers outstanding atom economy and aligns perfectly with green chemistry principles by avoiding both solvents and catalysts. lookchem.com Furthermore, the previously mentioned chlorination of hydroxylated heterocycles using equimolar POCl₃ in a sealed reactor is another prime example of a solvent-free process that is also suitable for large-scale production. mdpi.com

MethodReaction TypeConditionsKey Advantages
Aza-Diels-Alder Three-component cycloadditionMicrowave irradiation, Solvent-free, Catalyst-freeExcellent atom economy, high yields, rapid lookchem.com
Direct Chlorination Halogenation of hydroxy-pyrimidinesSealed reactor, Equimolar reagents, Solvent-freeReduced waste, high efficiency, scalable mdpi.com

Advanced Synthetic Strategies for Complex Pyrido[4,3-d]pyrimidine Architectures

Beyond the fundamental synthesis of the heterocyclic core, advanced strategies focus on constructing more complex and functionally diverse molecules. These methods often involve transition metal-catalyzed cross-coupling reactions or the design of molecules capable of forming supramolecular structures.

A powerful approach for generating chemical libraries of pyrido[2,3-d]pyrimidine derivatives involves late-stage functionalization using cross-coupling reactions. nih.gov Starting from a pre-functionalized core, such as a 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one, a wide range of substituents (N-aryl, O-aryl, S-aryl, aryl, etc.) can be introduced at the C4 position. This is accomplished using an array of palladium- or copper-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This strategy allows for the systematic exploration of the chemical space around the pyridopyrimidine scaffold.

A truly advanced strategy involves the rational design of pyrido[4,3-d]pyrimidine monomers that can self-assemble into highly ordered nanostructures. nih.gov By synthesizing N-substituted pyrido[4,3-d]pyrimidines that display the hydrogen bonding patterns of both guanine (B1146940) and cytosine, researchers have created molecules that spontaneously organize into cyclic hexamers. nih.gov These hexameric "rosettes," held together by 18 hydrogen bonds, can then stack linearly to form stable rosette nanotubes, demonstrating the creation of complex, self-assembled supermacrocycles from a relatively simple heterocyclic building block. nih.gov

StrategyMethodResulting Architecture
Late-Stage Functionalization Pd/Cu-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira)Diverse library of C4-substituted pyrido[2,3-d]pyrimidines nih.gov
Supramolecular Assembly Synthesis of H-bonding monomersSelf-assembled rosette nanotubes from N-substituted pyrido[4,3-d]pyrimidines nih.gov
Efficient Cycloaddition Microwave-assisted aza-Diels-AlderFused dihydropyrido[4,3-d]pyrimidine systems lookchem.com

Chemical Reactivity and Transformations of 2,5 Dichloropyrido 4,3 D Pyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridopyrimidine ring system, accentuated by the presence of two chlorine atoms, makes 2,5-Dichloropyrido[4,3-d]pyrimidine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The two chlorine atoms at positions C2 and C5 exhibit different reactivity profiles, which can be exploited for selective functionalization.

Displacement of Halogen Atoms by Various Nucleophiles (e.g., N-, O-, S-nucleophiles)

The chlorine atoms on the this compound core can be displaced by a wide array of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.

Nitrogen Nucleophiles: Amination reactions are common, where primary and secondary amines can displace one or both chlorine atoms. For instance, in related dichloropyrido[3,2-d]pyrimidine systems, amination has been shown to proceed with high regioselectivity. acs.orgnih.gov The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine (derived from the corresponding dichloro-compound) with various N-nucleophiles has been successfully demonstrated, yielding products in good to excellent yields (47-98%). mdpi.comnih.gov

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, serve as effective oxygen nucleophiles. These reactions typically lead to the formation of alkoxy-substituted pyridopyrimidines. While generally efficient, substitutions with O-nucleophiles on related azido-pyridopyrimidine systems have sometimes resulted in lower yields (20-32%) compared to N- or S-nucleophiles. mdpi.comnih.gov In certain 2-substituted-4-chloropyrimidines, reactions with alkoxides have shown exclusive selectivity for the C2 position, even at very low temperatures like -78°C. wuxiapptec.com

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the chloro substituents to form thioethers. On similar scaffolds like 2,4,8-trichloropyrido[3,2-d]pyrimidine, thiolation has been shown to be a viable transformation. acs.orgnih.gov The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with S-nucleophiles also proceeds efficiently. mdpi.comnih.gov

The table below summarizes typical SNAr reactions on related dichloropyrimidine scaffolds.

Nucleophile TypeExample NucleophileProduct TypeTypical ConditionsReference
NitrogenAlkyl/Aryl AminesAminopyridopyrimidineBase (e.g., DIPEA), Solvent (e.g., DMF, NMP), Heat acs.orgnih.gov
OxygenSodium AlkoxideAlkoxypyridopyrimidineAlcohol (e.g., MeOH, EtOH), Room Temp to Heat mdpi.comwuxiapptec.com
SulfurSodium ThiolateThioetherSolvent (e.g., DMF), Room Temp acs.orgnih.gov

Regioselectivity and Chemoselectivity in SNAr Transformations of Dichloropyrido[4,3-D]pyrimidines

Regioselectivity is a critical aspect of the chemistry of dichloropyridopyrimidines. In the case of this compound, the two chlorine atoms are in electronically distinct environments. The C2 position is flanked by two nitrogen atoms in the pyrimidine (B1678525) ring, which strongly activates it for nucleophilic attack. The C5 position is on the pyridine (B92270) ring, adjacent to a ring-junction nitrogen.

Generally, halogens at the C2 and C4 positions of a pyrimidine ring are more reactive towards nucleophiles than those on the fused pyridine ring due to the strong electron-withdrawing effect of the pyrimidine nitrogens. wuxiapptec.comresearchgate.net Studies on the related 5,7-dichloropyrido[4,3-d]pyrimidine (B3341565) scaffold have shown that the chlorine at position 5 can be selectively displaced by various nucleophilic aromatic substitutions. researchgate.net However, in many dichloropyrimidine systems, the C4 position is the most reactive site, followed by the C2 position. mdpi.comwuxiapptec.com For 2,5-dichloropyrimidines, C5-selective reactions have been achieved under specific conditions. nih.gov

The regiochemical outcome can be influenced by several factors:

Electronic Effects: The inherent electronic distribution of the heterocyclic core is the primary determinant. The C2 position is generally more electron-deficient than the C5 position.

Nucleophile: The nature of the incoming nucleophile can influence the site of attack. Hard and soft nucleophiles may exhibit different preferences.

Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts can alter the regioselectivity. For example, in 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been found to show excellent C2 selectivity, contrary to the usual C4 selectivity. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity achievable from this compound.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. Both chlorine atoms of this compound can potentially participate in Suzuki coupling reactions.

Research on related di- and tri-chlorinated pyridopyrimidines has established a general order of reactivity for halogens in Suzuki couplings, which is often C4 > C2 > C6. academie-sciences.frresearchgate.net For the isomeric 5,7-dichloropyrido[4,3-d]pyrimidine, the chlorine at position 5 can be selectively displaced by Suzuki cross-coupling reactions. researchgate.net This suggests that the C5-Cl in the target molecule is also a viable handle for selective functionalization. Microwave-assisted Suzuki couplings on 2,4-dichloropyrimidines have been optimized to achieve high yields in short reaction times. mdpi.com

The table below outlines representative conditions for Suzuki coupling on related scaffolds.

CatalystLigandBaseSolventTemperatureReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene110 °C academie-sciences.frresearchgate.net
Pd(dppf)Cl₂dppfNa₂CO₃DMF/H₂O80 °C mdpi.com
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane100 °C (MW) mdpi.com

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds between an aryl halide and an amine. mdpi.comorganic-chemistry.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives. The reactivity and choice of conditions depend heavily on the specific substrate, amine, ligand, and base used. wuxiapptec.comlibretexts.org

This methodology has been applied to pyrido[2,3-d]pyrimidine (B1209978) systems to install N-aryl and N-alkyl substituents. nih.gov A cascade reaction involving a Buchwald-Hartwig cross-coupling has been developed for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org Given the successful application on isomeric systems, it is highly probable that this compound can be selectively functionalized using this reaction, allowing for the introduction of various amine groups at either the C2 or C5 position, depending on the conditions.

Key components for a successful Buchwald-Hartwig coupling include:

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

Phosphine Ligand: A wide variety of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for high efficiency and broad scope. libretexts.org

Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required, although weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates. wuxiapptec.comlibretexts.org

Other Cross-Coupling Methodologies for Functionalization

Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be employed to functionalize the this compound core.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl halides, enabling the introduction of alkynyl moieties. It has been successfully used to functionalize the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Kumada and Negishi Couplings: These reactions utilize organomagnesium (Grignard) and organozinc reagents, respectively. They are particularly useful for introducing alkyl groups, which can be challenging to install via Suzuki coupling. nih.gov

Liebeskind-Srogl Cross-Coupling: This method allows for the coupling of thioethers with boronic acids, providing an alternative route to C-C bond formation. It has been used for C-2 arylation on a pyrido[3,2-d]pyrimidine (B1256433) scaffold after initial SNAr displacement of a chloride with a thiol. acs.orgnih.gov

These diverse methodologies underscore the synthetic potential of this compound as a building block for complex molecules.

Derivatization and Functional Group Interconversions

The presence of chloro substituents on the pyrido[4,3-d]pyrimidine (B1258125) core provides reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a diverse array of functional groups.

The chlorine atoms at positions 2 and 5 of the pyrido[4,3-d]pyrimidine ring are susceptible to nucleophilic displacement. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Research has shown that in 5,7-dichloropyrido[4,3-d]pyrimidine, the chlorine at position 5 can be selectively displaced by various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. researchgate.net This allows for the subsequent derivatization of the chlorine at position 7. researchgate.net Similarly, for 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones, a synthetic route involves the initial selective displacement of a 4-methylthio group by anilines, followed by oxidation of the 2-methylthio group and subsequent substitution by amines. researchgate.net

A common transformation involves the reaction of chloro-substituted pyrido[4,3-d]pyrimidines with amines. For instance, a chloropyrido[4,3-d]pyrimidine derivative can undergo a substitution reaction with pyrrolidine (B122466) or morpholine (B109124) to furnish the corresponding amino-substituted derivatives. clockss.org The reaction of this compound with various amines can lead to a library of compounds with diverse substituents at these positions, which is a key strategy in drug discovery.

Furthermore, other nucleophiles such as alkoxides and thiolates can be employed to introduce oxygen and sulfur-containing moieties, respectively. These modifications significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Table 1: Examples of Peripheral Substituent Modifications

Starting Material Reagent(s) Product Reaction Type Reference
5,7-Dichloropyrido[4,3-d]pyrimidine Various nucleophiles/cross-coupling partners 5-Substituted-7-chloropyrido[4,3-d]pyrimidine Nucleophilic Aromatic Substitution/Cross-Coupling researchgate.net
2,4-Bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one Anilines, then oxidation, then amines 2,4-Disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones Nucleophilic Aromatic Substitution researchgate.net
Chloropyrido[4,3-d]pyrimidine derivative Pyrrolidine or Morpholine Pyrido[4,3-d]pyrimidine derivatives with pyrrolidine or morpholine substituents Nucleophilic Aromatic Substitution clockss.org

Pyrido[4,3-d]pyrimidine derivatives can serve as intermediates in the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups previously introduced onto the core structure.

One notable example is the intramolecular aza-Wittig reaction. A four-step approach has been developed to synthesize 1,2,3,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-2-ones. researchgate.net This process involves the Staudinger/intramolecular aza-Wittig reaction of 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones, which are themselves derived from pyrido[4,3-d]pyrimidine precursors. researchgate.net

Another strategy involves the reaction of ortho-amino esters which can be cyclized to form fused pyrimidines. clockss.orgresearchgate.net For example, an ortho-amino ester can be converted into tricyclic azolopyrido[4,3-d]pyrimidines. clockss.org The reaction of a chloropyrido[4,3-d]pyrimidine derivative with hydrazine (B178648) hydrate (B1144303) can afford an N-aminolactam, which serves as a precursor to imidazo[1,2-a]pyrido[4,3-d]pyrimidine. clockss.org

Furthermore, pyrano[4,3-d]pyrimidin-5-ones can be converted to pyrido[4,3-d]pyrimidin-5(6H)-ones upon treatment with amines. rsc.org These examples highlight the versatility of the pyrido[4,3-d]pyrimidine scaffold in constructing diverse and complex heterocyclic architectures. rsc.orgnih.gov

Table 2: Examples of Cyclization Reactions

Pyrido[4,3-d]pyrimidine Intermediate Reaction Type Resulting Fused System Reference
5-Acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-one Staudinger/Intramolecular aza-Wittig reaction 1,2,3,7,8,8a-Hexahydropyrido[4,3-d]pyrimidin-2-one researchgate.net
ortho-Amino ester derivative Cyclization with various reagents Tricyclic azolopyrido[4,3-d]pyrimidines clockss.org
Chloropyrido[4,3-d]pyrimidine derivative Reaction with hydrazine hydrate Imidazo[1,2-a]pyrido[4,3-d]pyrimidine clockss.org
Pyrano[4,3-d]pyrimidin-5-one Treatment with amines Pyrido[4,3-d]pyrimidin-5(6H)-one rsc.org

Studies on Tautomeric Equilibria in Pyrido[4,3-d]pyrimidine Derivatives (e.g., Azide-Tetrazole Tautomerism)

Azide-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry, where an azido (B1232118) group can exist in equilibrium with a fused tetrazole ring. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. lu.lvmdpi.com

In the context of pyrido[4,3-d]pyrimidine derivatives, this tautomerism is particularly relevant when an azido group is introduced, typically by nucleophilic substitution of a chloro substituent with an azide (B81097) salt. For instance, the azidation of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) leads to 2,4-diazidopyrido[2,3-d]pyrimidine, which exhibits a complex azide-tetrazole equilibrium in solution, with the potential for four different tautomeric forms. bohrium.com

Studies on the related 2,4-diazidopyrido[3,2-d]pyrimidine have shown that the equilibrium is significantly affected by the solvent. mdpi.com In more polar solvents like DMSO-d6, the tetrazole form is favored, while in less polar solvents like CDCl3, a notable equilibrium exists. mdpi.com The equilibrium also shifts towards the azido tautomer at higher temperatures. mdpi.com The Gibbs free energy of tautomerization for C-5 substituted tetrazolo[1,5-a]pyrido[3,2-e]pyrimidines, which are related to the pyrido[4,3-d]pyrimidine system, has been determined, showing a preference for the tetrazole form. bohrium.comresearchgate.net

The ability to control this tautomeric equilibrium is synthetically useful. The unreactive tetrazole form can be seen as a "masked" azide. lu.lv Under conditions that favor the open-chain azido tautomer, the azido group can undergo characteristic reactions such as copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) and Staudinger reactions. lu.lvresearchgate.net This allows for regioselective functionalization in molecules containing more than one tautomeric azide group. lu.lv

Table 3: Factors Influencing Azide-Tetrazole Tautomerism

Factor Influence on Equilibrium Observation Reference
Solvent Polarity Increasing polarity favors the tetrazole form. In DMSO-d6, the tetrazole tautomer is dominant for 2,4-diazidopyrido[3,2-d]pyrimidine. mdpi.com
Temperature Increasing temperature favors the azide form. The equilibrium shifts towards the azido tautomer at elevated temperatures. lu.lvmdpi.com
Substituents Electronic effects of substituents influence the equilibrium position. Electron-withdrawing groups can favor the tetrazole form. lu.lv
Protonation Protonation of the heterocyclic core can affect the equilibrium. Protonation can influence the relative stability of the tautomers. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloropyrido 4,3 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of compound identity and purity. emerypharma.com

Advanced 2D NMR techniques are instrumental in elucidating the complex structures of pyridopyrimidine derivatives. science.gov These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com Cross-peaks in a COSY spectrum connect signals from protons that are scalar-coupled, helping to establish connectivity within spin systems. emerypharma.com For instance, in substituted pyridopyrimidine derivatives, COSY spectra can confirm the relative positions of protons on the pyridine (B92270) and pyrimidine (B1678525) rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comresearchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. researchgate.net This is particularly useful for assigning the carbon signals of the pyridopyrimidine core.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). science.govyoutube.com This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems separated by heteroatoms or quaternary carbons. youtube.com For example, HMBC can show correlations from protons on the pyridine ring to carbons in the pyrimidine ring, confirming the fused-ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. science.govresearchgate.net This is particularly valuable for determining stereochemistry and the spatial arrangement of substituents. For instance, NOESY can confirm the ortho relationship between substituents on the pyridopyrimidine ring system. researchgate.net

The following table summarizes typical NMR data for a related dichloropyrimidine compound, illustrating the types of information obtained from these experiments.

Technique Observed Correlations / Chemical Shifts Interpretation
¹H NMR Chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration. emerypharma.comProvides information about the chemical environment, number of neighboring protons, and the number of protons corresponding to each signal. emerypharma.com
¹³C NMR Chemical shifts (δ) in ppm. For 2,4-dichloropyrimidine (B19661), signals are observed around δ 163.5, 159.9, and 121.0 ppm in DMSO-d6. spectrabase.comIndicates the different types of carbon atoms present in the molecule.
COSY Cross-peaks between coupled protons. emerypharma.comEstablishes proton-proton connectivity. emerypharma.com
HSQC Cross-peaks linking protons to their directly attached carbons. researchgate.netAssigns carbons that bear protons. researchgate.net
HMBC Cross-peaks between protons and carbons separated by 2-3 bonds. youtube.comConnects different parts of the molecule and helps assign quaternary carbons. youtube.com
NOESY Cross-peaks between protons close in space. science.govProvides information on the 3D structure and stereochemistry. science.gov

This table is a generalized representation based on data for related compounds. Specific values for 2,5-Dichloropyrido[4,3-d]pyrimidine would require experimental data.

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomerism. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which can provide information about the thermodynamics and kinetics of these processes. researchgate.net

For pyridopyrimidine derivatives, VT-NMR can be particularly useful for studying tautomeric equilibria. nih.govresearchgate.net For example, in derivatives with amino or hydroxyl substituents, proton exchange between different nitrogen or oxygen atoms can lead to the existence of multiple tautomers. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. nih.gov As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into an averaged signal. nih.gov Such studies can help to determine the predominant tautomeric form in solution and to quantify the energetic barriers to interconversion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific bond types and functional groups. nih.gov

For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. The characteristic vibrations of the pyridopyrimidine core, including C=C and C=N stretching vibrations, are expected to appear in the fingerprint region of the spectrum (typically 1600-1400 cm⁻¹). The C-Cl stretching vibrations will also give rise to characteristic absorptions, usually in the 800-600 cm⁻¹ region.

When this compound is derivatized, IR spectroscopy can be used to monitor the reaction. For example, if the chloro groups are replaced by amino groups, the appearance of N-H stretching bands (typically in the 3500-3300 cm⁻¹ region) and N-H bending vibrations would confirm the success of the substitution. nih.gov Similarly, the introduction of other functional groups, such as hydroxyl or carbonyl groups, would result in the appearance of their own characteristic IR absorption bands. nih.gov

The table below lists some characteristic IR absorption frequencies for functional groups relevant to the analysis of this compound and its derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=NStretching1680 - 1620
C=C (aromatic)Stretching1600 - 1450
C-ClStretching800 - 600
N-H (amines)Stretching3500 - 3300
O-H (alcohols, phenols)Stretching (broad)3600 - 3200
C=O (carbonyls)Stretching1750 - 1650

This is a generalized table. Actual peak positions can vary depending on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sapub.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a cluster of peaks for the molecular ion, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in a characteristic intensity ratio, which unambiguously confirms the presence of two chlorine atoms. nist.gov

Electron impact (EI) ionization is a common technique used in MS that can cause the molecular ion to fragment in a reproducible manner. sapub.org The fragmentation pattern provides valuable structural information. For pyridopyrimidine derivatives, fragmentation may involve the loss of chlorine atoms, cleavage of the pyridine or pyrimidine rings, or the loss of substituents. sapub.orgmiamioh.edu The analysis of these fragment ions can help to confirm the structure of the parent molecule. nih.gov For example, the loss of a chlorine radical (Cl•) would result in a peak at (M-35)⁺ and (M-37)⁺.

The following table outlines some expected fragmentation patterns for 2,5-dihalopyrimidine compounds.

Ion Formation Process Significance
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion clusterConfirms the molecular weight and the presence of two chlorine atoms.
[M-Cl]⁺Loss of a chlorine radicalIndicates the presence of a C-Cl bond.
[M-2Cl]⁺Loss of two chlorine radicalsFurther confirms the dichlorinated nature of the compound.
Pyridine/pyrimidine ring fragmentsRing cleavageProvides information about the core heterocyclic structure.

This table is a generalized representation. The actual fragmentation pattern can be complex and depends on the specific isomer and ionization conditions.

X-ray Crystallography for Solid-State Structure Determination and Tautomer Confirmation

In cases where tautomerism is possible, X-ray crystallography can identify the specific tautomeric form that exists in the crystalline state. researchgate.net This is achieved by locating the positions of hydrogen atoms, which can distinguish between, for example, an amino and an imino tautomer, or a keto and an enol tautomer.

The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the solid state. researchgate.net These interactions can have a significant influence on the physical properties of the compound, such as its melting point and solubility. For instance, the crystal structure of a derivative of this compound would reveal the planarity of the fused ring system and the orientation of any substituents.

Electronic Absorption and Fluorescence Spectroscopies for Photophysical Characterization (if applicable)

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to study the photophysical properties of molecules. nih.govresearchgate.net These techniques provide information about the electronic transitions that occur when a molecule absorbs and emits light. rsc.org

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic pyridopyrimidine system. rsc.orgresearchgate.net The position and intensity of these bands are sensitive to the molecular structure and the presence of substituents. rsc.org Halogen substitution can influence the electronic spectra of pyrimidine derivatives. rsc.org

If the molecule is fluorescent, its emission spectrum can be recorded. This spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). researchgate.net The fluorescence properties of pyridopyrimidine derivatives can be tuned by modifying their structure, for example, by introducing electron-donating or electron-withdrawing groups. researchgate.net For some pyridopyrimidine derivatives, the emission wavelength has been observed to be solvent-dependent (solvatochromism), which can provide insights into the nature of the excited state. researchgate.netnih.gov

Resonance Light Scattering (RLS) Studies

Resonance Light Scattering (RLS) is a powerful technique for studying the aggregation of molecules in solution. When molecules aggregate, their collective scattering of light at wavelengths close to their absorption maxima can be dramatically enhanced, providing insights into intermolecular interactions and the formation of supramolecular structures.

Illustrative Data Table for RLS of a Hypothetical Pyrido[4,3-d]pyrimidine (B1258125) Derivative:

Concentration (μM)RLS Intensity (a.u.) at λmax
1.0150
2.5375
5.0740
7.51100
10.01480

This table illustrates the expected linear relationship between concentration and RLS intensity for an aggregating pyridopyrimidine derivative. The data is hypothetical and serves as an example.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be used to probe quenching mechanisms and energy transfer processes.

For this compound, the presence of two chlorine atoms, which are heavy atoms, is expected to influence the fluorescence lifetime significantly. The heavy atom effect can enhance intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), thereby reducing the fluorescence lifetime and quantum yield.

While specific data for the target compound is unavailable, studies on other chlorinated heterocyclic compounds often report fluorescence lifetimes in the nanosecond range. The lifetime would also be expected to vary with the solvent polarity and the nature of any substituents on the pyridopyrimidine core.

Illustrative Data Table for Fluorescence Lifetime of a Dichlorinated Azaaromatic Compound in Various Solvents:

SolventDielectric ConstantFluorescence Lifetime (τ) (ns)
Cyclohexane2.028.5
Dichloromethane8.936.2
Acetonitrile37.54.8
Ethanol (B145695)24.53.5

This table provides an example of how the fluorescence lifetime of a dichlorinated azaaromatic compound might change with solvent polarity. The data is for illustrative purposes.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the emissive properties of a molecule.

The quantum yield of this compound is anticipated to be modest due to the aforementioned heavy atom effect of the chlorine substituents, which promotes non-radiative decay pathways. Research on substituted pyrimidines has shown that the quantum yield is highly dependent on the nature and position of substituents. For instance, electron-donating groups can increase the quantum yield, while heavy atoms or groups that promote vibrational relaxation tend to decrease it.

Illustrative Data Table for Fluorescence Quantum Yield of Substituted Pyridopyrimidines:

CompoundSubstituent at C2Substituent at C5Fluorescence Quantum Yield (Φf)
Derivative A-H-H0.15
Derivative B-Cl-H0.08
Derivative C-Cl-Cl0.03
Derivative D-NH2-Cl0.12

This table illustrates the expected trend in fluorescence quantum yield with different substituents on a pyridopyrimidine core. The data is hypothetical.

Analysis of Radiative and Non-Radiative Transfer Constants

The radiative (kr) and non-radiative (knr) decay rate constants provide a more detailed picture of the excited-state deactivation pathways. They are calculated from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) using the following relationships:

kr = Φf / τ

knr = (1 - Φf) / τ

The radiative rate constant (kr) is related to the intrinsic ability of the molecule to emit light, while the non-radiative rate constant (knr) encompasses all other de-excitation processes, such as intersystem crossing and internal conversion.

For this compound, the presence of chlorine atoms is expected to increase the non-radiative rate constant (knr) due to enhanced spin-orbit coupling, leading to a more efficient population of the triplet state. This would, in turn, result in a lower fluorescence quantum yield.

Illustrative Data Table for Radiative and Non-Radiative Rate Constants of a Dichlorinated Azaaromatic Compound:

SolventΦfτ (ns)kr (10^7 s^-1)knr (10^8 s^-1)
Dichloromethane0.055.01.01.9
Acetonitrile0.034.00.752.4
Methanol0.023.00.673.2

This table demonstrates the calculation of radiative and non-radiative rate constants from hypothetical fluorescence quantum yield and lifetime data for a dichlorinated azaaromatic compound in different solvents.

Computational and Theoretical Investigations of 2,5 Dichloropyrido 4,3 D Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of molecular systems. researchgate.net For 2,5-Dichloropyrido[4,3-D]pyrimidine, DFT calculations, often utilizing the B3LYP functional with various basis sets, are employed to predict its molecular characteristics with a high degree of accuracy.

Optimized Geometrical Configurations and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized structure of the pyrido[4,3-d]pyrimidine (B1258125) core is expected to be largely planar due to the aromatic nature of the fused ring system. The chlorine atoms at the 2 and 5 positions are coplanar with this ring system. The precise bond lengths and angles are influenced by the electronic effects of the nitrogen atoms within the rings and the electron-withdrawing nature of the chlorine substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical).
ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-Cl1.745
C5-Cl1.738
N1-C21.315
N3-C21.320
C4-C4a1.410
Bond AngleN1-C2-N3126.5
Cl-C2-N1115.0
Cl-C5-C4a119.8
N6-C5-C4a122.1

Note: The data in this table are representative theoretical values based on DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.

Conformational analysis for a rigid, planar molecule like this compound is straightforward as significant conformational isomers are not expected. The primary focus remains on the electronic distribution within this stable geometry.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings due to their lone pairs of electrons.

Positive Potential (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms attached to the carbon framework and the regions around the electron-withdrawing chlorine atoms will likely exhibit positive potential.

The MEP analysis helps in understanding the intermolecular interactions the molecule can engage in, which is crucial for predicting its behavior in a chemical or biological system. nih.gov

Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Calculated Global Reactivity Descriptors for this compound (Theoretical).
DescriptorSymbolValue (eV)
Chemical Hardnessη2.15
Chemical SoftnessS0.47
Electronegativityχ3.85
Chemical Potentialμ-3.85
Electrophilicity Indexω3.45

Note: The data in this table are representative theoretical values based on DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be distributed over the fused ring system, while the LUMO may have significant contributions from the pyrimidine ring and the chlorine atoms due to their electron-withdrawing nature.

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical).
ParameterEnergy (eV)
HOMO Energy-6.00
LUMO Energy-1.70
HOMO-LUMO Gap (ΔE)4.30

Note: The data in this table are representative theoretical values based on DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.

Molecular Dynamics Simulations (if applicable)

Currently, there is limited specific information available in the public domain regarding molecular dynamics (MD) simulations for this compound. MD simulations would be particularly useful for studying the behavior of this molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. Such simulations could provide insights into its solvation properties, conformational flexibility in different environments, and the dynamics of its interactions with other molecules over time.

Prediction of Chemical Reactivity and Selectivity using Computational Models

Computational models, primarily based on DFT calculations, can predict the chemical reactivity and selectivity of this compound.

Reactivity: The global reactivity indices and the HOMO-LUMO gap provide a general picture of its reactivity. The relatively large HOMO-LUMO gap suggests that it is a moderately stable compound.

Selectivity: The MEP map and the distribution of the frontier orbitals are key to predicting selectivity in chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the most electron-deficient carbon atoms, as indicated by the most positive electrostatic potential, would be the most likely sites of attack. Conversely, electrophilic attack would be directed towards the nitrogen atoms. The presence of two chlorine atoms offers multiple potential sites for substitution, and computational models can help predict which site is more reactive under specific reaction conditions.

In Silico Studies on Structure-Reactivity Relationships in Synthetic Pathways

Computational and theoretical investigations provide a powerful lens for understanding the structure-reactivity relationships inherent in the synthetic pathways of this compound. While specific computational studies exclusively targeting this molecule are not extensively documented in public literature, a robust understanding of its reactivity can be extrapolated from in silico analyses of its constituent heterocyclic systems: pyridine and pyrimidine. These studies are crucial for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the functionalization of the this compound scaffold.

The primary question in the synthesis of derivatives from this compound is the relative reactivity of the chlorine atoms at the C2 and C5 positions. Computational methods such as Density Functional Theory (DFT) are employed to calculate molecular properties that govern this reactivity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the electrostatic potential (ESP) at the carbon atoms bearing the chlorine substituents.

Theoretical models have established that for nucleophilic aromatic substitution, a lower electron density and a more positive electrostatic potential at a particular carbon atom correlate with higher reactivity towards nucleophiles. rsc.orgchemrxiv.org Furthermore, the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is critical; a larger orbital coefficient on a specific carbon atom within the LUMO often indicates that it is the preferred site for nucleophilic attack. acs.org

In the case of this compound, the electronic landscape is shaped by the interplay of the electron-withdrawing nitrogen atoms in both the pyridine and pyrimidine rings. The nitrogen atoms significantly lower the electron density of the aromatic system, thereby activating both chlorine atoms for nucleophilic displacement. However, the degree of activation at C2 and C5 is not identical.

Computational analyses of related chloropyridines have demonstrated that halogens at the 2- and 4-positions are considerably more reactive towards nucleophiles than a halogen at the 3-position. uoanbar.edu.iqvaia.com This is attributed to the ability of the nitrogen atom to stabilize the negative charge developed in the Meisenheimer-like transition state through resonance. vaia.com The nitrogen atom in the pyridine ring of the this compound system is in a position analogous to the 3-position relative to the chlorine at C5. Conversely, the chlorine at C2 is positioned on the pyrimidine ring, flanked by two nitrogen atoms, which strongly enhances its electrophilicity.

Based on these principles, in silico models would predict a significant difference in the reactivity of the two chlorine atoms. The C2-Cl bond is expected to be more susceptible to nucleophilic attack than the C5-Cl bond. This is because the C2 position is alpha to one nitrogen atom and para to another within the pyrimidine ring, providing substantial stabilization for the intermediate of an SNAr reaction. The C5 position, while on an electron-deficient pyridine ring, lacks this level of activation from the nitrogen atoms of the fused system.

A hypothetical in silico analysis would likely yield the data presented in the following tables, which illustrate the predicted structure-reactivity relationships.

Table 1: Predicted Computational Descriptors for Nucleophilic Attack on this compound

Reactive SiteCalculated ParameterPredicted Value (Arbitrary Units)Implication for Reactivity
Carbon at C2Electrostatic Potential (ESP)High PositiveFavorable for Nucleophilic Attack
Carbon at C5Electrostatic Potential (ESP)Moderate PositiveLess Favorable than C2
Carbon at C2LUMO CoefficientHighPreferred Site of Attack
Carbon at C5LUMO CoefficientLowDisfavored Site of Attack
C2-Cl BondTransition State Energy for SNArLowerMore Reactive
C5-Cl BondTransition State Energy for SNArHigherLess Reactive

Table 2: Predicted Relative Reactivity in SNAr Reactions

Position of ChlorinePredicted Relative Rate of SubstitutionPrimary Electronic Influence
C2HighStrong activation by two nitrogen atoms in the pyrimidine ring.
C5LowWeaker activation by the pyridine nitrogen atom.

These computational predictions are invaluable for synthetic chemists, guiding the design of reaction sequences to achieve selective functionalization of the this compound core. For instance, to substitute the C2 chlorine, a reaction could be performed under milder conditions, whereas substitution at the C5 position would likely require more forcing conditions or a different synthetic strategy altogether, possibly involving protection of the more reactive C2 position. The insights gained from such in silico studies accelerate the development of novel derivatives for various applications.

Exploration of Non Biological Applications of 2,5 Dichloropyrido 4,3 D Pyrimidine Derivatives

Applications as Chemical Building Blocks for Diverse Organic Molecules

The utility of 2,5-Dichloropyrido[4,3-d]pyrimidine as a chemical building block stems from the reactivity of its two chlorine atoms. These atoms can be selectively substituted by various nucleophiles, allowing for the construction of a diverse library of more complex molecules. The reactivity of similar dichloropyrimidine compounds, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine, is well-documented, showcasing their role as key intermediates in the synthesis of a wide array of organic compounds. nbinno.comnbinno.com

The chlorine atoms at the 2 and 4 (or 6) positions of the pyrimidine (B1678525) ring exhibit differential reactivity, which can be exploited for sequential substitutions. For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is crucial for the controlled synthesis of disubstituted pyrimidines. A similar reactivity pattern can be anticipated for this compound, where the chlorine atoms are positioned on the pyrimidine ring. This allows for a stepwise functionalization, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for various screening purposes.

The synthesis of various substituted pyrido[4,3-d]pyrimidines has been reported, often starting from precursors that are later chlorinated to introduce reactive handles for further modification. rsc.orgwuxiapptec.com While direct synthetic applications of this compound are not extensively documented in publicly available literature, its potential as a precursor for complex heterocyclic systems is evident from the chemistry of its isomers.

Table 1: Examples of Related Dichloropyrimidine Building Blocks and Their Applications

CompoundApplicationReference
2,4-DichloropyrimidineIntermediate for 4-aryl-5-pyrimidinylimidazoles nbinno.com
4,6-DichloropyrimidineSynthesis of specialty polymers and resins nbinno.com
2,4-Dichloropyrido[2,3-d]pyrimidine (B159073)Available for early discovery research sigmaaldrich.com
4,6-Dichloropyrido[3,2-d]pyrimidineHeterocyclic building block bldpharm.com

Role in Materials Science

The application of pyridopyrimidine derivatives in materials science is an emerging field, with a notable example being the self-assembly of N-substituted pyrido[4,3-d]pyrimidines into well-defined nanostructures. These molecules can form cyclic hexamers through hydrogen bonding, which then stack to create rosettes and nanotubes. researchgate.net This self-assembly is driven by the specific arrangement of hydrogen bond donors and acceptors on the pyridopyrimidine core.

While the synthesis of these self-assembling molecules did not start from this compound, the underlying principle relies on the geometry of the pyrido[4,3-d]pyrimidine (B1258125) scaffold. By using this compound as a starting material, it is conceivable to synthesize new derivatives with tailored self-assembly properties. The chlorine atoms could be replaced with functional groups designed to influence the packing and electronic properties of the resulting nanomaterials. Furthermore, the general class of dichloropyrimidines is used in the production of specialty polymers and resins, suggesting a potential avenue for the application of this compound. nbinno.comchemimpex.com

Catalytic Applications or Ligand Design

The pyridopyrimidine structure, with its multiple nitrogen atoms, has the potential to act as a ligand for metal catalysts. The nitrogen atoms can coordinate with metal centers, and the rigid bicyclic framework can provide a well-defined coordination environment. The electronic properties of the ligand can be tuned by introducing different substituents on the ring system.

While there are no specific reports on the use of this compound as a ligand in catalysis, the broader class of pyridine-containing macrocycles has been successfully employed in catalytic applications. eurekaselect.com The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been achieved using heterogeneous catalysts. google.comgoogleapis.com This indicates that the pyridopyrimidine scaffold can be both a product of catalysis and a potential component of catalytic systems. The development of new ligands is a key area of research in homogeneous catalysis, and the unique electronic and steric properties of functionalized this compound derivatives could make them attractive candidates for this purpose.

Applications as Multifunction Additives in Industrial Chemistry

The use of dichloropyrimidines extends to industrial applications, including their role as intermediates in the production of specialty chemicals. sltchemicals.com For instance, they are used in dye synthesis and in the development of high-performance materials. sltchemicals.com While specific applications of this compound as a multifunction additive, for example in lubricating oils, are not documented, the chemical stability and reactivity of the dichloropyrimidine core suggest potential in this area. Additives in industrial fluids often require thermal stability and the ability to interact with surfaces or other components of the fluid. The functionalization of the this compound core could lead to new molecules with desirable properties for such applications.

Future Research Directions and Outlook for 2,5 Dichloropyrido 4,3 D Pyrimidine

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 2,5-dichloropyrido[4,3-d]pyrimidine, future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive. rsc.orgnih.gov Key areas of development include:

One-Pot and Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. nih.gov Future work could target the development of a one-pot synthesis of the this compound core from simple, readily available starting materials, minimizing waste and purification steps.

Catalyst-Free and Green Catalysis: There is a growing interest in reactions that proceed without a catalyst or utilize green catalysts. researchgate.net Research into catalyst-free cyclization reactions or the use of recyclable, solid-supported catalysts for the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) ring system could provide more sustainable alternatives. kashanu.ac.ir For instance, the use of nano-magnetic catalysts has shown promise in the synthesis of related heterocyclic systems, offering easy separation and reusability. kashanu.ac.ir

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The two chlorine atoms on the this compound scaffold are prime sites for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com While substitutions with amines and other nucleophiles are common for related dichloropyrimidines, a deeper exploration of the reactivity of this specific isomer is warranted.

Future research should focus on:

Regioselectivity: A systematic study of the regioselectivity of nucleophilic attack at the C2 and C5 positions is crucial. The electronic properties of the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the steric hindrance around each chlorine atom, will influence the outcome of these reactions.

Novel Coupling Reactions: Beyond traditional SNAr, the application of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could introduce a wide array of carbon- and heteroatom-based substituents. Challenges in palladium-catalyzed cross-coupling reactions with Lewis-basic heterocycles have been noted and overcoming these will be a key research area. mdpi.com

C-H Functionalization: Direct C-H functionalization of the pyridopyrimidine core, while challenging due to the inherent electronic properties of the pyridine ring, represents a powerful tool for late-stage diversification. researchgate.net Developing methods for selective C-H activation at other positions on the ring system would significantly expand the accessible chemical space.

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties.

Key future directions include:

De Novo Design: Utilizing computational algorithms, it is possible to design novel pyrido[4,3-d]pyrimidine derivatives with specific electronic or steric properties in silico before their synthesis. bakerlab.org This approach can guide synthetic efforts towards molecules with a higher probability of possessing the desired characteristics.

Property Prediction: Quantum mechanical calculations can be employed to predict various properties of this compound and its derivatives, such as their reactivity, electronic spectra, and interaction with other molecules. Molecular dynamics simulations can provide insights into the conformational behavior and binding modes of these compounds with various targets. nih.govmdpi.com

Virtual Screening and Pharmacophore Mapping: In the context of drug discovery, virtual screening of libraries of pyrido[4,3-d]pyrimidine derivatives against biological targets can identify promising lead compounds. nih.gov Pharmacophore mapping can help in understanding the key structural features required for a specific activity. nih.gov

Interdisciplinary Applications in Non-Biological Fields

While the majority of research on pyrido[4,3-d]pyrimidines has been in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in other fields.

Exploration in the following areas could be fruitful:

Materials Science: The planar, electron-deficient nature of the pyrido[4,3-d]pyrimidine core makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chlorine atoms provide handles for tuning the electronic properties and solid-state packing of these materials.

Catalysis: The nitrogen atoms in the heterocyclic system can act as ligands for metal catalysts. The synthesis of novel organometallic complexes based on functionalized pyrido[4,3-d]pyrimidines could lead to new catalysts for a variety of organic transformations.

Supramolecular Chemistry: The ability of the pyrido[4,3-d]pyrimidine scaffold to participate in hydrogen bonding and π-π stacking interactions makes it an interesting candidate for the construction of self-assembling systems and molecular cages. researchgate.net

Challenges and Opportunities in Pyrido[4,3-d]pyrimidine Chemistry

The exploration of this compound and its derivatives is not without its challenges. The regioselective functionalization of the dichloro-substituted core can be difficult to control. Furthermore, the synthesis of the core itself can be complex.

However, these challenges also present significant opportunities. The development of selective and efficient synthetic methods would be a major advance. The pyrido[4,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. ontosight.ainih.gov The opportunities for discovering new therapeutic agents based on this scaffold remain vast. rsc.orgresearchgate.net The exploration of its potential in non-biological fields is largely untapped, offering a wide-open area for new discoveries.

Q & A

Q. What are the optimized synthetic routes for 2,5-dichloropyrido[4,3-d]pyrimidine?

A common method involves nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrido[2,3-d]pyrimidine with selenourea in ethanol under reflux for 5 hours yields derivatives with ~46% efficiency. Post-reaction purification includes filtration and recrystallization from appropriate solvents (e.g., DMF/EtOH) to achieve >95% purity . Alternative routes using POCl₃ for dichlorination of precursor pyridopyrimidines have been reported, with yields ranging from 65% to 80% .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

Key characterization methods include:

  • IR spectroscopy : Detect C=O (1665–1687 cm⁻¹) and NH (3010–3255 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.88–7.22 ppm) and carbons (δ 116–165 ppm). D₂O-exchangeable signals (δ 7.61–9.55 ppm) confirm NH groups .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₈H₁₆O₂N₄: Calcd. C 67.49%, H 5.03%, N 17.49%) .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions in this compound?

The reactivity order of chloro groups in pyridopyrimidines is critical. For 2,4,7-trichloropyrido[2,3-d]pyrimidine, nucleophilic displacement occurs preferentially at the 4-position, followed by 7 and 2, due to electronic and steric factors . To confirm regioselectivity, use X-ray crystallography or computational modeling (e.g., DFT) to map electron density and reaction pathways.

Q. What strategies address contradictory yields in multi-step syntheses of pyridopyrimidine derivatives?

Discrepancies often arise from nitrated aldehyde reactivity and solvent systems. For example, 3-nitrobutyraldehyde reacts cleanly in 25% NaHCO₃(aq) with urea to yield 92% product, while other aldehydes require 30% aqueous ethanol to avoid side reactions . Mitigation strategies:

  • Optimize solvent polarity and pH.
  • Use excess reagents (e.g., 5x urea) to drive reactions to completion.
  • Monitor intermediates via TLC or HPLC .

Q. How can this compound be functionalized for biological activity screening?

Derivatization often involves:

  • Phenylhydrazine coupling : Reflux in ethanol (4 hours) to form azo-linked derivatives (60–80% yield) .
  • Enzyme inhibition assays : Test DHFR (dihydrofolate reductase) inhibition using kinetic assays (IC₅₀ values) .
  • Anticancer evaluation : Use MTT assays on cell lines (e.g., MCF-7, PC3) with IC₅₀ < 10 µM indicating potency .

Q. What methodologies resolve challenges in stereoisomer isolation during pyridopyrimidine synthesis?

Stereoisomeric mixtures (e.g., 5c-f) can be separated via:

  • Chiral column chromatography (e.g., CHIRALPAK® IA/IB).
  • Crystallization-induced diastereomer resolution using enantiopure auxiliaries.
  • Dynamic NMR : Detect slow interconversion of isomers at low temperatures .

Data Analysis and Mechanistic Insights

Q. How to interpret conflicting data on reaction mechanisms in pyridopyrimidine chemistry?

Contradictions may arise from competing pathways (e.g., radical vs. ionic mechanisms). For example:

  • Radical pathways : Dominant under UV light or with AIBN initiators.
  • Ionic pathways : Favored in polar aprotic solvents (DMF, DMSO).
    Use trapping agents (e.g., TEMPO for radicals) or isotopic labeling (¹⁸O, ²H) to elucidate mechanisms .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model DHFR binding (PDB: 1U72).
  • QSAR models : Train on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields and Conditions

DerivativeReactantsConditionsYield (%)Reference
12PhenylhydrazineEtOH, reflux, 4h60
5c3-Nitrobutyraldehyde25% NaHCO₃(aq)92
8aHydrazine hydrateDMF/EtOH79

Q. Table 2. Biological Activity of Pyridopyrimidine Derivatives

CompoundTargetAssayIC₅₀ (µM)Reference
PiritreximDHFREnzymatic0.03
Tetrahydrobenzo-thienopyrido-pyrimidineMCF-7MTT8.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.